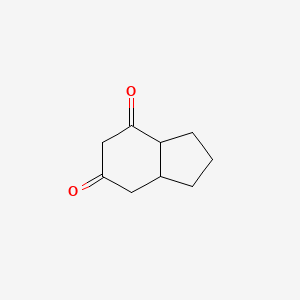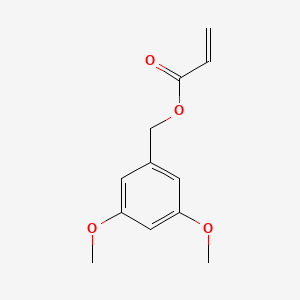
1,1,2-Trimethyl-1,2,2-triphenoxydisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Trimethyl-1,2,2-triphenoxydisilane is an organosilicon compound with the molecular formula C21H24Si2 It is characterized by the presence of two silicon atoms bonded to three phenyl groups and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,2-Trimethyl-1,2,2-triphenoxydisilane can be synthesized through the reaction of chlorodimethylphenylsilane with phenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
ClSi(CH3)2Ph+PhMgBr→(Ph2Si(CH3)2)2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2-Trimethyl-1,2,2-triphenoxydisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
1,1,2-Trimethyl-1,2,2-triphenoxydisilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of high-performance materials such as silicones and resins.
Mecanismo De Acción
The mechanism of action of 1,1,2-Trimethyl-1,2,2-triphenoxydisilane involves its interaction with various molecular targets. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The pathways involved include:
Formation of Siloxane Bonds: The compound can react with hydroxyl groups to form siloxane bonds, which are crucial in the formation of silicones.
Catalytic Activity: The compound can act as a catalyst in certain chemical reactions, promoting the formation of desired products.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trimethyl-2,2,2-triphenyldisilane: Similar in structure but with different substitution patterns.
1,1-Dimethyl-1,2,2-triphenyldisilane: Lacks one methyl group compared to 1,1,2-Trimethyl-1,2,2-triphenoxydisilane.
Uniqueness
This compound is unique due to its specific arrangement of phenyl and methyl groups, which imparts distinct chemical properties
Propiedades
Número CAS |
137963-71-4 |
|---|---|
Fórmula molecular |
C21H24O3Si2 |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
dimethyl-[methyl(diphenoxy)silyl]-phenoxysilane |
InChI |
InChI=1S/C21H24O3Si2/c1-25(2,22-19-13-7-4-8-14-19)26(3,23-20-15-9-5-10-16-20)24-21-17-11-6-12-18-21/h4-18H,1-3H3 |
Clave InChI |
OAXCVGVJXLYDKZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(OC1=CC=CC=C1)[Si](C)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


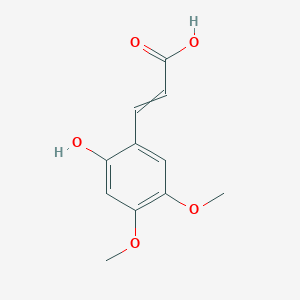
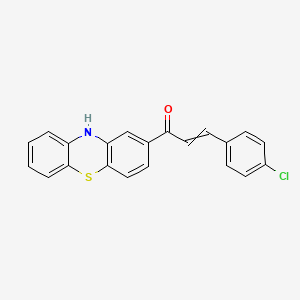
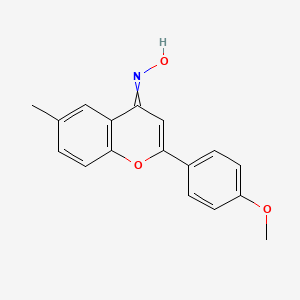
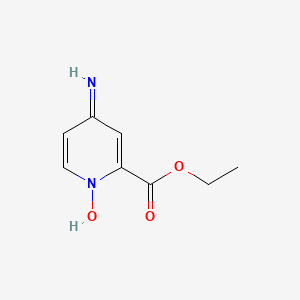
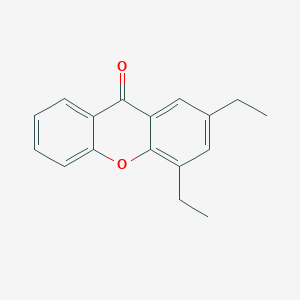

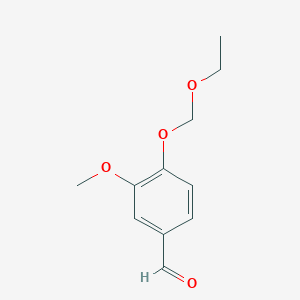

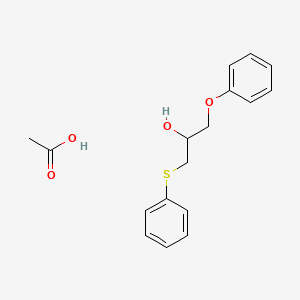
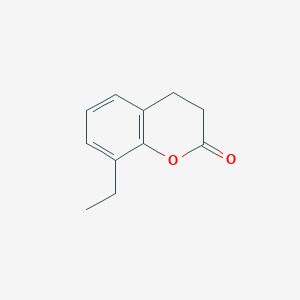
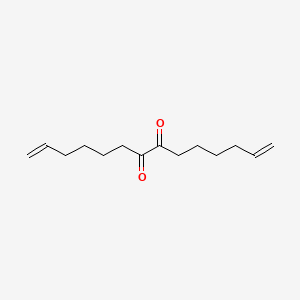
![Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate](/img/structure/B14286221.png)
